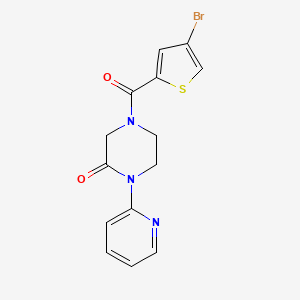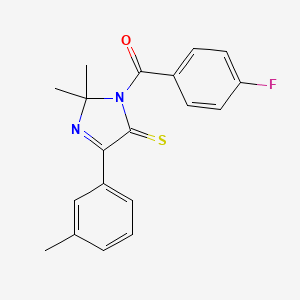
1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dimethyl group, and a methylphenyl group attached to an imidazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst . This reaction is typically carried out under mild conditions, and the catalyst can be recovered and reused without loss of activity. Another approach involves the microwave-assisted synthesis of hydrazides, followed by acylation with 4-fluorobenzoyl chloride . This method offers the advantage of reduced reaction times and improved yields.
Chemical Reactions Analysis
1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the fluorobenzoyl group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial activity . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. . Additionally, it is used in the industrial production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. The compound’s ability to interact with other enzymes and receptors also contributes to its biological activity.
Comparison with Similar Compounds
1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be compared with other imidazole derivatives, such as benzimidazole and indole derivatives . While these compounds share a similar core structure, the presence of different functional groups imparts unique properties to each compound. For example, benzimidazole derivatives are known for their broad-spectrum antimicrobial activity, while indole derivatives have been studied for their anticancer properties. The fluorobenzoyl group in this compound enhances its ability to interact with specific biological targets, making it a unique and valuable compound in scientific research.
Properties
IUPAC Name |
[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-5-4-6-14(11-12)16-18(24)22(19(2,3)21-16)17(23)13-7-9-15(20)10-8-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFLFHIBDPWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)F)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
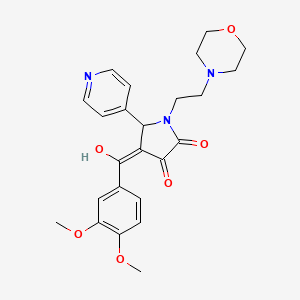
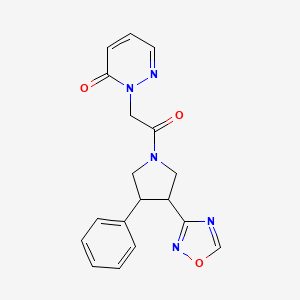

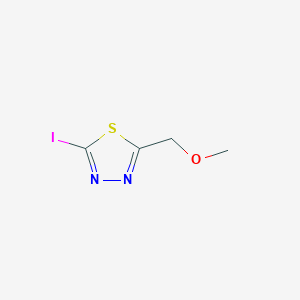
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2589832.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)
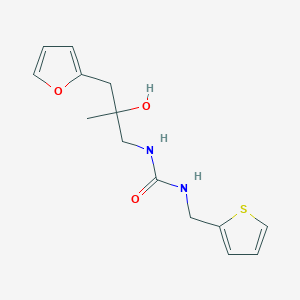

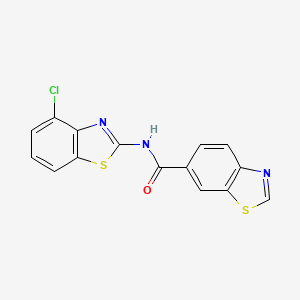
![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)
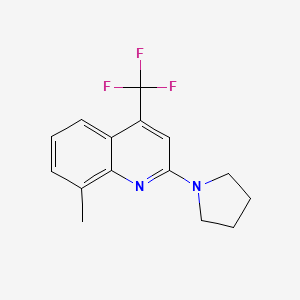
![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)

